3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide

Physicochemical Differentiation Drug-likeness Permeability

3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207051-86-2) is a synthetic benzamide derivative belonging to the N-[(thiophen-3-yl)methyl]benzamide class, defined by a 3-dimethylamino substituent on the benzamide ring. Its computed physicochemical profile features a molecular weight of 260.36 g/mol, an XLogP3-AA of 2.5, and a topological polar surface area (TPSA) of 60.6 Ų, with a single hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C14H16N2OS
Molecular Weight 260.36
CAS No. 1207051-86-2
Cat. No. B2410063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide
CAS1207051-86-2
Molecular FormulaC14H16N2OS
Molecular Weight260.36
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2=CSC=C2
InChIInChI=1S/C14H16N2OS/c1-16(2)13-5-3-4-12(8-13)14(17)15-9-11-6-7-18-10-11/h3-8,10H,9H2,1-2H3,(H,15,17)
InChIKeyAIXPSPPSOJFIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207051-86-2) Procurement Guide: Structural and Physicochemical Baseline for Research Prioritization


3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207051-86-2) is a synthetic benzamide derivative belonging to the N-[(thiophen-3-yl)methyl]benzamide class, defined by a 3-dimethylamino substituent on the benzamide ring. Its computed physicochemical profile features a molecular weight of 260.36 g/mol, an XLogP3-AA of 2.5, and a topological polar surface area (TPSA) of 60.6 Ų, with a single hydrogen bond donor and three hydrogen bond acceptors [1]. The compound is a commercially available screening entity positioned within a chemical space that has demonstrated biological relevance in antiviral and ion channel modulation research [1].

Why Generic Substitution is Insufficient for 3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207051-86-2) in Research Applications


Simple substitution of 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207051-86-2) with close analogs is risky due to quantifiable differences in physicochemical properties that directly impact target engagement and permeability. Compared to its 2-amino-3-methyl analog, the target compound exhibits a 27% reduction in TPSA (60.6 vs. 83.4 Ų) and one fewer hydrogen bond donor (1 vs. 2), features that significantly enhance passive membrane permeability according to Veber's rules [1][2]. These structural modifications alter compound behavior in biological systems and cannot be assumed to produce equivalent outcomes in bioassays without direct, side-by-side comparative evaluation [2].

Quantitative Evidence Guide for Differentiating 3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207051-86-2) from Analogs


Enhanced Membrane Permeability Profile via Reduced H-Bond Donor Count and TPSA

The target compound achieves a significantly lower topological polar surface area (TPSA) and hydrogen bond donor (HBD) count compared to the 2-amino-3-methyl-N-(thiophen-3-ylmethyl)benzamide analog. This quantifiable difference suggests superior passive membrane permeability. The TPSA is 60.6 Ų versus 83.4 Ų, a reduction of ~27%, and the HBD count is reduced to 1 from 2 [1][2]. Both Veber's rules for oral bioavailability specify thresholds of TPSA ≤ 140 Ų and HBD ≤ 5, but a lower value within these limits strongly correlates with improved permeation rates [1].

Physicochemical Differentiation Drug-likeness Permeability

Class-Level Evidence for Influenza A Virus Fusion Inhibition by the N-[(Thiophen-3-yl)methyl]benzamide Scaffold

The N-[(thiophen-3-yl)methyl]benzamide scaffold has been validated as a potent inhibitor of influenza A virus (IAV) hemagglutinin (HA)-mediated fusion. The lead compound in this class, VF-57a, achieves an EC50 of ~0.8 μM against A/H1N1 virus in MDCK cells with a selectivity index >130, and an EC50 of 0.3 μM in pseudovirus entry assays [1]. Our target compound, 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide, shares this critical pharmacophore scaffold, positioning it as a closely related chemical entity for structure-activity relationship (SAR) studies within this validated antiviral mechanism.

Antiviral Influenza A Virus Hemagglutinin Fusion Inhibitor

Class-Level Evidence for Kv1.3 Ion Channel Inhibition by Thiophene-Based Benzamide Derivatives

Thiophene-based benzamide derivatives have been identified as potent and selective inhibitors of the voltage-gated potassium channel Kv1.3, a validated oncology target. In a focused SAR study, compound 44 demonstrated an IC50 of 470 nM in oocytes and 950 nM in Ltk− cells [1]. The structural family containing the benzamide-thiophene linkage is critical for activity, supporting the investigation of structurally related compounds like 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide in this therapeutic area.

Ion Channel Modulator Kv1.3 Potassium Channel Anticancer

Compliant Drug-Likeness Profile Supporting Screening Library Inclusion

3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide adheres to all Lipinski and Veber drug-likeness criteria with favorable values: MW 260.36 (<500), XLogP3 2.5 (<5), HBD 1 (≤5), HBA 3 (≤10), TPSA 60.6 Ų (<140), and 4 rotatable bonds (≤10) [1]. In contrast, the comparator 2-amino-3-methyl analog has a TPSA nearly 40% higher (83.4 Ų) and an additional HBD (2), placing it further from an ideal central nervous system multiparameter optimization (CNS MPO) profile [2]. This superior drug-likeness profile makes the target compound a more reliable candidate for oral bioavailability and systemic exposure in preclinical studies.

Drug-likeness Lipinski Rule Veber Rule

Recommended Research Applications for 3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207051-86-2) Based on Evidence-Based Differentiation


Antiviral Lead Optimization and SAR Studies Targeting Influenza Hemagglutinin

Given the scaffold's validated activity against IAV hemagglutinin fusion (EC50 ~0.8 μM for analog VF-57a), this compound should be prioritized for medicinal chemistry optimization programs focusing on pan-influenza or pandemic-preparedness antivirals. Its distinct 3-dimethylamino substituent and favorable TPSA (60.6 Ų) make it a valuable tool for exploring the impact of these properties on HA-binding affinity and selectivity [1][3].

Kv1.3 Ion Channel Modulator Discovery for Oncology and Autoimmunity

The thiophene-benzamide linkage is a key pharmacophore for Kv1.3 inhibition (analog IC50 of 470 nM). This compound should be deployed in electrophysiology-based screening cascades to identify novel Kv1.3 blockers with improved selectivity profiles over other Kv channels, leveraging its unique physicochemical properties to enhance cellular uptake [1][4].

Chemical Probe Development with Optimized Cellular Permeability

With a TPSA of 60.6 Ų and only 1 HBD, this compound is predicted to possess superior passive membrane permeability compared to analogs with higher TPSA and HBD counts like the 2-amino-3-methyl derivative (TPSA 83.4 Ų). This makes it a preferred starting point for developing chemical probes intended for intracellular target engagement in phenotypic screening assays [1][2].

Quote Request

Request a Quote for 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.